molecular formula C9H19NO B12106839 1-(1-Aminopentan-2-YL)cyclobutan-1-OL

1-(1-Aminopentan-2-YL)cyclobutan-1-OL

Cat. No.: B12106839
M. Wt: 157.25 g/mol
InChI Key: QCGAPPOONGIFOM-UHFFFAOYSA-N
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Description

1-(1-Aminopentan-2-YL)cyclobutan-1-OL is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclobutane ring substituted with an aminopentyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Chemical Reactions Analysis

1-(1-Aminopentan-2-YL)cyclobutan-1-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminopentan-2-YL)cyclobutan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminopentan-2-YL)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-(1-Aminopentan-2-YL)cyclobutan-1-OL can be compared with other similar compounds, such as:

    1-(1-Aminopentan-2-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-(1-Aminopentan-2-yl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-aminopentan-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-4-8(7-10)9(11)5-3-6-9/h8,11H,2-7,10H2,1H3

InChI Key

QCGAPPOONGIFOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCC1)O

Origin of Product

United States

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